molecular formula C9H9NO2 B156297 (5S,6S)-5,6-dihydroquinoline-5,6-diol CAS No. 130536-38-8

(5S,6S)-5,6-dihydroquinoline-5,6-diol

Cat. No.: B156297
CAS No.: 130536-38-8
M. Wt: 163.17 g/mol
InChI Key: RXMLUIZBBRMXFQ-IUCAKERBSA-N
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Description

(±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 5,6-dihydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the quinoline ring without affecting the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, optimizing the reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

(±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,6-dione derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline-5,6-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

(±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline.

    5,6-Dihydroxyquinoline: A precursor in the synthesis of (±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline.

    Tetrahydroquinoline: A reduced form of quinoline with similar structural features.

Uniqueness

(±)-trans-5,6-Dihydroxy-5,6-dihydroquinoline is unique due to its specific structural configuration and the presence of hydroxyl groups at the 5 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5S,6S)-5,6-dihydroquinoline-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLUIZBBRMXFQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(C2O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C[C@@H]([C@H]2O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926788
Record name 5,6-Dihydroquinoline-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84244-15-5, 130536-38-8
Record name 5,6-Quinolinediol, 5,6-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S,6S)-5,6-Dihydroquinoline-5,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130536388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydroquinoline-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,6S)-5,6-DIHYDROQUINOLINE-5,6-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLD598PLY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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